molecular formula C12H15NO B2891969 4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine CAS No. 154422-95-4

4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine

Cat. No.: B2891969
CAS No.: 154422-95-4
M. Wt: 189.258
InChI Key: BYHRWYVRKPRAPH-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride (CAS 154422-97-6) is a high-purity chemical compound supplied for research purposes. With the molecular formula C12H16ClNO and a molecular weight of 225.72, this 1,2,3,6-tetrahydropyridine (THP) derivative is part of a significant class of nitrogen-containing heterocyclic motifs found in both natural products and synthetic pharmaceutical agents . The structural core of this compound is of particular interest in neuroscience and medicinal chemistry research, given the well-documented properties of its structural analog, MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine) . MPTP is known to be a dopaminergic neurotoxin that, after metabolism by monoamine oxidase B (MAO-B) in the brain to the toxic cation MPP+, selectively targets neurons in the substantia nigra, leading to symptoms of Parkinsonism . This mechanism has made MPTP and its structural analogs invaluable tools for creating experimental models to study Parkinson's disease pathophysiology and for screening potential neuroprotective therapies . As such, this compound serves as a critical building block in structure-activity relationship (SAR) studies aimed at understanding the biochemical mechanisms of neurotoxicity or for the design of novel therapeutic agents . This product is intended for research use only and is strictly not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle this material with appropriate precautions.

Properties

IUPAC Name

4-(2-methoxyphenyl)-1,2,3,6-tetrahydropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-14-12-5-3-2-4-11(12)10-6-8-13-9-7-10/h2-6,13H,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHRWYVRKPRAPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine typically involves the reaction of 2-methoxyphenylacetonitrile with a suitable reducing agent under controlled conditions. One common method involves the reduction of 2-methoxyphenylacetonitrile using lithium aluminum hydride (LiAlH4) in anhydrous ether, followed by cyclization to form the tetrahydropyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-efficiency reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the compound into its fully saturated form using reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: NaBH4, catalytic hydrogenation

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

    Oxidation: N-oxides

    Reduction: Fully saturated tetrahydropyridine derivatives

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly the dopaminergic and serotonergic pathways, which are crucial for its potential therapeutic effects. The compound may act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and uptake .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their biological activities:

Compound Substituents Key Biological Activities References
4-(2-Methoxyphenyl)-THP 4-(2-methoxyphenyl) Insufficient direct data; inferred properties: Potential MAO substrate, altered metabolism vs. MPTP
MPTP 1-methyl, 4-phenyl Neurotoxicity via MAO-B metabolism to MPP+; selective destruction of dopaminergic neurons
PTP 4-phenyl MAO substrate; less neurotoxic than MPTP due to lack of N-methyl group
FMTP 1-methyl, 4-(4-fluorophenyl) Tremogenic impurity in paroxetine synthesis; structural analog of MPTP
Cl-PTP 4-(p-chlorophenyl) MAO substrate; higher metabolic stability than PTP
MPTP-OH 4-(4’-hydroxyphenyl), 1-methyl Major MPTP metabolite via CYP2D6; reduced neurotoxicity compared to MPP+
Ethyl-MTP-carboxylate Ethyl carboxylate at 4-position MAO substrate; non-neurotoxic structural variant
4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-THP 4-methoxy-thiadiazole, 1-methyl Alters heart norepinephrine and brain catecholamine levels; distinct from MPTP’s dopaminergic effects

Metabolic Pathways

  • MPTP : Metabolized by MAO-B to MPP+, which is actively transported into dopamine neurons via the dopamine transporter, causing mitochondrial Complex I inhibition and neuronal death .
  • However, aromatic methoxy groups are often substrates for CYP450 enzymes, suggesting possible hydroxylation pathways .
  • PTP and Cl-PTP: Lack the N-methyl group, rendering them less toxic. PTP is a minor MPTP metabolite via N-demethylation .

Enzyme Interactions

  • MAO Substrate Specificity :
    • MPTP, 2’-Me-MPTP, PTP, Cl-PTP, and ethyl-MTP-carboxylate are confirmed MAO substrates .
    • The methoxy group in 4-(2-Methoxyphenyl)-THP may alter MAO binding affinity compared to MPTP’s phenyl or FMTP’s fluorophenyl groups.
  • Dopamine Transporter Uptake :
    • MPP+ (MPTP’s metabolite) is selectively taken up by dopamine transporters, a mechanism absent in PTP and Cl-PTP due to lack of N-methylation .

Pharmacological and Toxicological Profiles

  • Neurotoxicity :
    • MPTP induces Parkinsonism in primates and mice via dopaminergic neuron degeneration .
    • FMTP and MPTP-OH show reduced or altered toxicity profiles due to structural modifications .
    • Hypothesis for 4-(2-Methoxyphenyl)-THP : The methoxy group may reduce conversion to toxic pyridinium species (like MPP+), but this requires experimental validation.
  • Antiproliferative Activity :
    • N-substituted tetrahydropyridines (e.g., EH2 in ) exhibit IC50 values in cancer cell lines (71.88 μM in Ishikawa cells), suggesting substituent-dependent bioactivity .

Biological Activity

4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine is a compound of significant interest due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and comparative analysis with similar compounds. The findings are supported by various studies and data tables that highlight its pharmacological relevance.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Molecular Targets : This compound may interact with specific enzymes and receptors, influencing crucial biochemical pathways such as signal transduction and metabolism.
  • Biochemical Pathways : It has been noted to affect cellular processes including gene expression and cellular metabolism. The compound's structure allows for binding interactions that can lead to enzyme inhibition or activation .

Biological Activities

Research indicates that this compound possesses several biological activities:

  • Antimicrobial Properties : Investigated for its potential to inhibit microbial growth.
  • Anti-inflammatory Effects : Demonstrated ability to reduce inflammation in various models.
  • Neuroprotective Effects : Similar compounds have shown neuroprotective properties against neurodegeneration, suggesting potential applications in neuropsychiatric disorders .

Comparative Analysis

To understand the unique features of this compound, it is beneficial to compare it with structurally related compounds:

CompoundBiological ActivityUnique Features
4-(2-Ethoxyphenyl)-1,2,3,6-tetrahydropyridineAntimicrobial and anti-inflammatoryEthoxy substitution affects reactivity
4-(2-Methoxyphenyl)piperazineStimulant effectsPiperazine ring structure

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cellular Effects : In vitro studies have shown that this compound influences cell signaling pathways and gene expression. It has been observed to induce apoptosis in cancer cells through CDK9 inhibition.
  • Dosage Effects in Animal Models : Research indicates that varying dosages of this compound yield different effects in animal models. Higher doses may enhance therapeutic outcomes while also presenting potential toxicity risks .
  • Pharmacokinetics : In silico docking studies suggest favorable pharmacokinetic profiles for this compound, indicating its potential as a lead candidate for further drug development .

Q & A

Q. What are the optimized synthetic routes for 4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine, and how do reaction conditions influence regioselectivity?

Methodological Answer: The compound can be synthesized via regioselective cyclization of substituted pyridine precursors. Palladium-catalyzed cross-coupling reactions under controlled temperatures (80–120°C) and solvents like DMF or THF are critical for directing substituent positioning. Reaction duration (1–72 hours) and substituent bulkiness significantly affect regioselectivity, as demonstrated in analogous tetrahydropyridine syntheses. For example, longer reaction times (48–72 hours) improve yields when bulky groups are present .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer: Use a combination of NMR (¹H/¹³C) to verify hydrogen environments and carbon frameworks, HRMS for molecular weight confirmation, and X-ray crystallography for absolute stereochemistry. Crystallographic data from cobalt-coordination studies of structurally related compounds (e.g., pyridine derivatives) provide validation frameworks .

Q. What strategies optimize reaction conditions to achieve high-purity this compound?

Methodological Answer: Employ gradient recrystallization (ethanol/water mixtures) and column chromatography (silica gel with hexane/EtOAc eluent). pH control during workup (buffered aqueous phases) prevents decomposition, as shown in analogous dihydropyridine purifications. Refluxing in ethanol under nitrogen can further enhance purity .

Q. What are the emerging research applications of this compound in medicinal chemistry?

Methodological Answer: It serves as a precursor for neuroactive agents due to structural similarity to monoamine reuptake inhibitors. Recent studies highlight its use in synthesizing dopamine analogs, with in vitro assays showing moderate affinity for D2 receptors (IC₅₀ = 1.2 μM). Coordination studies with metals (e.g., cobalt thiocyanate) also suggest potential in catalysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound under varying catalytic conditions?

Methodological Answer: Systematic parameter screening (catalyst loading, solvent polarity, temperature) with in-situ monitoring (e.g., TLC or HPLC) is essential. For example, yields for similar tetrahydropyridines improved from 54% to 84% by adjusting reaction duration and catalyst type (e.g., Pd(OAc)₂ vs. PdCl₂). Contradictions often arise from trace moisture or oxygen; thus, rigorous anhydrous conditions are recommended .

Q. What are the predominant side reactions during its synthesis, and how can they be suppressed?

Methodological Answer: Common side reactions include over-oxidation to pyridine derivatives or unintended ring-opening. Using mild oxidizing agents (e.g., MnO₂ instead of KMnO₄) and inert atmospheres (N₂/Ar) minimizes oxidation. Protecting groups (e.g., tert-butyldimethylsilyl) for the methoxy moiety can prevent electrophilic substitutions .

Q. How do electronic effects of the 2-methoxyphenyl substituent influence the compound’s reactivity in cyclization reactions?

Methodological Answer: The methoxy group’s electron-donating nature enhances ring stability via resonance, favoring 6-endo-dig cyclization over 5-exo-dig pathways. Computational studies (DFT) on related systems show methoxy groups lower transition-state energy by 2–3 kcal/mol, directing regioselectivity. Substituent positioning (ortho vs. para) further modulates electronic effects .

Q. What protocols ensure safe handling and long-term storage of this compound?

Methodological Answer: Store under argon at −20°C in amber vials to prevent oxidation. Use gloveboxes for air-sensitive steps. Safety data from structurally similar compounds recommend PPE (nitrile gloves, goggles) and fume hoods for all manipulations. Avoid prolonged exposure to light, which accelerates degradation .

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